

Structural Basis of BIBR1532 Binding to hTERT

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Bibr 1532

CAS No.: 321674-73-1

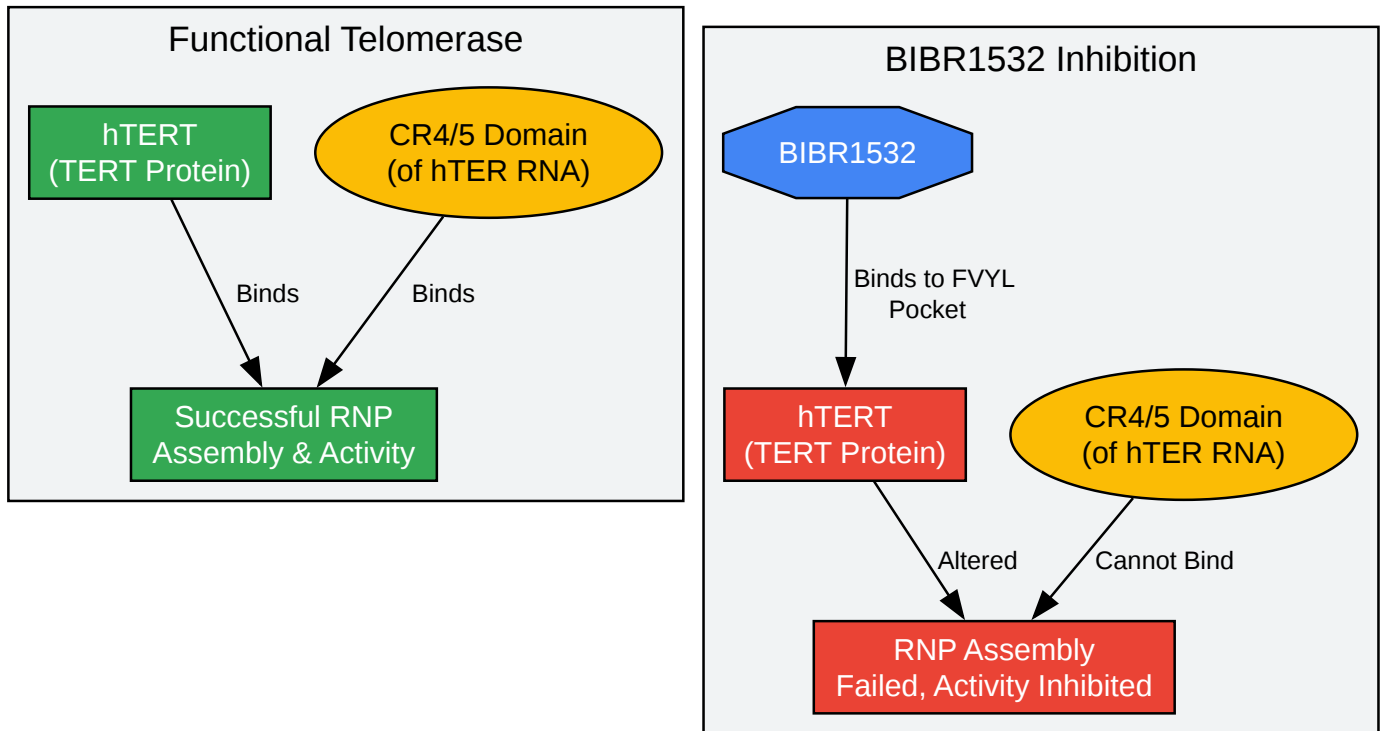
Cat. No.: S548586

[Get Quote](#)

The molecular mechanism was elucidated by a crystal structure of BIBR1532 bound to the TERT protein from *Tribolium castaneum* (tcTERT), which reveals a conserved binding site in human TERT (hTERT) [1] [2].

- **Binding Site Location:** BIBR1532 binds to a shallow, well-defined **hydrophobic pocket** on the outer surface of the TERT thumb domain. This pocket is adjacent to the interface between the thumb and the TRBD (Telomerase RNA-Binding Domain) [2].
- **The FVYL Motif:** The pocket is formed by a novel, conserved structural motif known as the **FVYL motif**, named for its characteristic hydrophobic residues (Phe-Val-Tyr-Leu) [1] [2]. In tcTERT, these residues are F478, V491, Y551, and L554. The corresponding residues in hTERT are F1012, V1025, Y1089, and L1092, which are invariant, indicating the site's functional importance [2].
- **Molecular Interactions:** The inhibitor is stabilized within the pocket through extensive **hydrophobic interactions** and **van der Waals contacts**. The naphthalene group is sandwiched by L554 and F494, the methyl group contacts M482 and Y551, and the benzoic group is sandwiched by F494 and I550 [2].
- **Allosteric Inhibition Mechanism:** The FVYL pocket is strategically located near TRBD residues that are known to bind the **CR4/5 activation domain** of the human telomerase RNA (hTER). Binding of BIBR1532 to the thumb domain is proposed to **disrupt the interaction between TERT and CR4/5**, thereby preventing proper telomerase ribonucleoprotein (RNP) assembly and inhibiting enzymatic activity [1] [2].

The following diagram illustrates this allosteric inhibition mechanism.



[Click to download full resolution via product page](#)

Figure: BIBR1532 binds the hTERT thumb domain FVYL pocket, allosterically disrupting CR4/5 RNA binding and ribonucleoprotein assembly.

Key Conserved Residues in the hTERT FVYL Binding Pocket

The table below details the conserved residues between tcTERT and hTERT that form the BIBR1532 binding pocket [2].

Residue Role	tcTERT Residue	hTERT Residue	Function in Binding Pocket
FVYL Motif Residues	F478	F1012	Central hydrophobic stabilization of helices [2].

Residue Role	tcTERT Residue	hTERT Residue	Function in Binding Pocket
	V491	V1025	Shapes pocket opening via contacts with L485 & F496 [2].
	Y551	Y1089	Interacts with L445; contacts BIBR1532 methyl group [2].
	L554	L1092	Sandwiches the BIBR1532 naphthalene group with F494 [2].
Other Key Pocket Residues	F494	F1028	Sandwiches BIBR1532 naphthalene and benzoic groups [2].
	W498	W1032	Forms van der Waals contacts with naphthalene group [2].
	I550	I1088	Sandwiches the benzoic group of BIBR1532 with F494 [2].

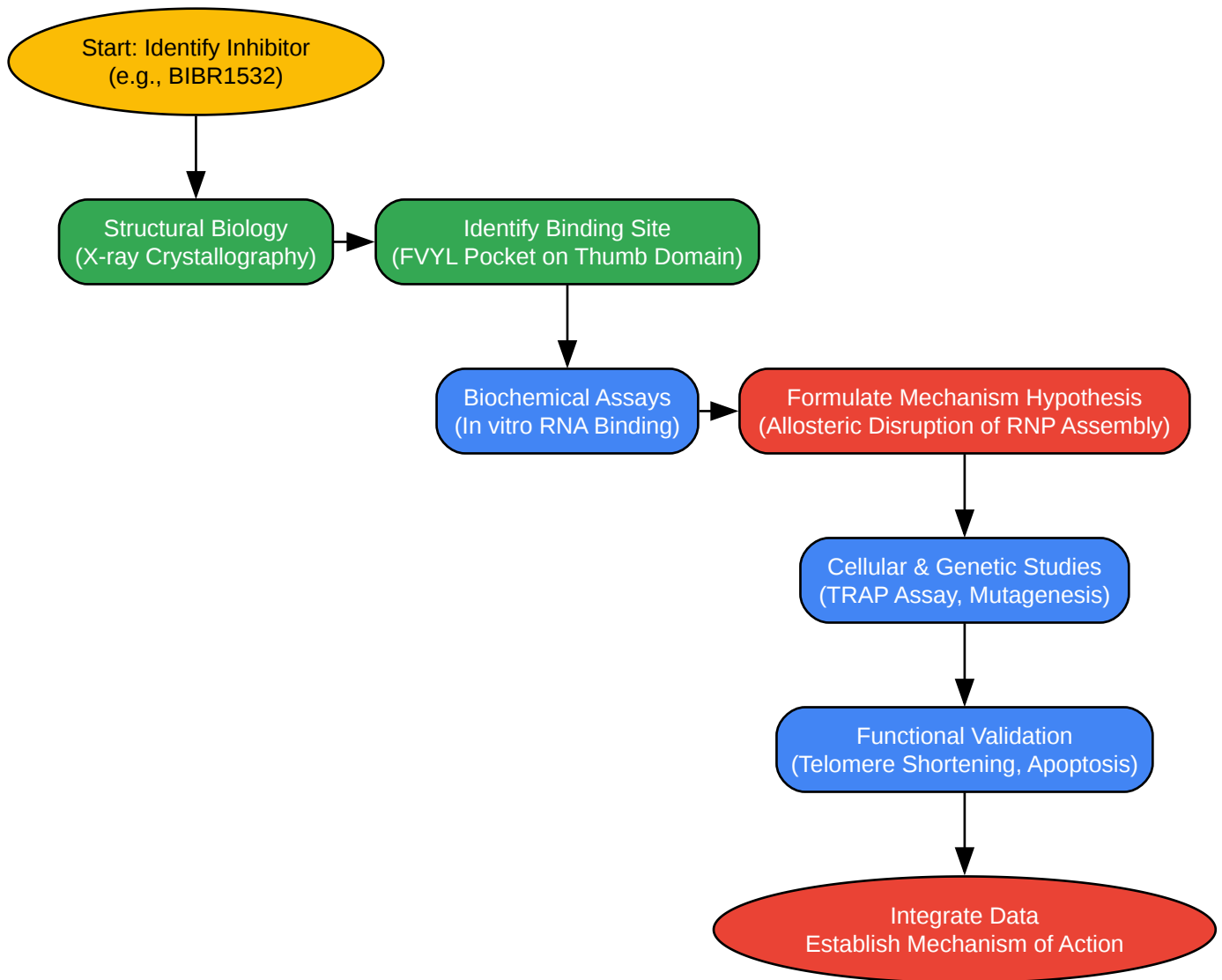
Experimental Techniques for Characterizing Binding and Inhibition

The key experiments that uncovered the binding site and its functional impact are summarized below.

Experimental Method	Key Application & Protocol Summary	Primary Outcome / Measurement
X-ray Crystallography	Soaking of substrate-free tcTERT crystals with BIBR1532; structure solved by molecular replacement [2].	High-resolution (2.3 Å) structure revealing inhibitor location in the FVYL pocket [2].

Experimental Method	Key Application & Protocol Summary	Primary Outcome / Measurement
RNA Binding Assay	In vitro binding of purified hTERT thumb domain to the P6.1 stem-loop of the CR4/5 RNA domain [1] [2].	Demonstration that the thumb domain directly binds CR4/5; binding is altered by FVYL mutations [1] [2].
Telomeric Repeat Amplification Protocol (TRAP) Assay	PCR-based measurement of telomerase activity in cell extracts after BIBR1532 treatment or hTERT mutation [3] [4] [5].	Quantification of telomerase inhibition efficacy (dose-dependent activity reduction) [3] [4] [5].
Cellular Phenotype Analysis	Introduction of FVYL point mutations (e.g., V1025F, N1028H) into human cells and monitoring telomere length over time [1].	Observation of telomere attrition, confirming the biological relevance of the FVYL motif [1].

The general workflow for establishing the mechanism of action of a small-molecule inhibitor like BIBR1532 often integrates these key techniques.



[Click to download full resolution via product page](#)

Figure: A multi-technique experimental workflow to characterize a small-molecule inhibitor's binding site and mechanism.

Functional Consequences and Therapeutic Implications

Binding at the FVYL pocket has critical downstream effects, making BIBR1532 a valuable research tool and a potential therapeutic agent.

- **Inhibition of Telomerase Activity:** BIBR1532 treatment results in a **dose-dependent decrease in telomerase activity** across various human cancer cell lines, including endometrial cancer, glioblastoma, and feline oral squamous cell carcinoma [3] [4] [5].
- **Cellular Senescence and Apoptosis:** Long-term inhibition leads to progressive telomere shortening, ultimately triggering **growth arrest, replicative senescence, and apoptosis** in cancer cells [4] [5].
- **Impairment of Extra-telomeric Functions:** BIBR1532 downregulates hTERT protein expression and disrupts its non-canonical roles. This includes **reduced expression of Matrix Metalloproteinases (MMPs) and the Epidermal Growth Factor Receptor (EGFR)**, leading to suppressed cancer cell invasion and metastasis [3] [4].
- **Synergistic Anti-Cancer Effects:** BIBR1532 shows **synergistic effects** when combined with conventional chemotherapy (e.g., paclitaxel, cisplatin, doxorubicin) and radiotherapy, enhancing cancer cell death and potentially overcoming treatment resistance [3] [6] [7].
- **Connection to Human Disease:** Mutations in the hTERT FVYL motif (e.g., V1025F, N1028H) are found in patients with **dyskeratosis congenita and aplastic anemia**, genetic disorders characterized by telomere maintenance defects, underscoring the motif's vital physiological role [1] [2].

The structural and mechanistic insights into BIBR1532 binding provide a foundation for developing targeted telomerase inhibitors. Hope this technical overview provides a comprehensive guide for your research.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Structural Basis of Telomerase Inhibition by the Highly Specific... [pubmed.ncbi.nlm.nih.gov]
2. Structural Basis of Telomerase Inhibition by the Highly ... [pmc.ncbi.nlm.nih.gov]
3. Knockdown of hTERT and Treatment with BIBR1532 Inhibit ... [pmc.ncbi.nlm.nih.gov]
4. The Small Molecule BIBR1532 Exerts Potential Anti-cancer ... [frontiersin.org]
5. Down regulation of human telomerase reverse transcriptase ... [pmc.ncbi.nlm.nih.gov]
6. Telomerase inhibitors TMPyP4 and BIBR 1532 show ... [nature.com]
7. BIBR1532, a Selective Telomerase Inhibitor, Enhances ... [sciencedirect.com]

To cite this document: Smolecule. [Structural Basis of BIBR1532 Binding to hTERT]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548586#bibr1532-htert-binding-site>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com